(S)-Doxazosin, also known as (S)-(+)-doxazosin, is the biologically active enantiomer of the drug doxazosin. Doxazosin itself is a racemic mixture of (R)- and (S)-enantiomers. (S)-Doxazosin is classified as an α1-adrenoceptor antagonist, exhibiting selectivity for these receptors. [] It is primarily utilized in scientific research to investigate its specific effects on various physiological systems, including the cardiovascular and urinary systems. [, ] Research on (S)-doxazosin is crucial for understanding its distinct pharmacological properties and potential therapeutic advantages compared to the racemic mixture.
Doxazosin, specifically the (S)-enantiomer, is a pharmaceutical compound classified as an alpha-1 adrenergic receptor antagonist. It is primarily utilized in the treatment of hypertension and benign prostatic hyperplasia (BPH). Doxazosin works by relaxing smooth muscles in blood vessels and the prostate, leading to decreased blood pressure and improved urinary flow. The compound is often administered in its mesylate salt form, known as doxazosin mesylate, which enhances its solubility and bioavailability in clinical applications .
Doxazosin can be synthesized through a multi-step chemical process involving the following key steps:
The molecular formula for doxazosin is , with a molecular weight of approximately 451.4751 g/mol. The IUPAC name for doxazosin is 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine.
The structural representation can be visualized using various chemical drawing software or databases like PubChem .
Doxazosin undergoes several key chemical reactions during its metabolism:
These metabolic pathways are facilitated by cytochrome P450 enzymes such as CYP2C19, CYP2D6, and CYP3A4 . Understanding these reactions is critical for predicting drug interactions and individual patient responses.
Doxazosin exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors located on vascular smooth muscle cells. This blockade leads to:
The pharmacodynamic profile indicates that doxazosin has a long half-life allowing for once-daily dosing, making it convenient for patients .
Doxazosin exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods in clinical settings.
Doxazosin has significant applications in both clinical medicine and research:
The enantioselective synthesis of (S)-doxazosin leverages asymmetric methodologies to construct the benzodioxane core with high stereocontrol. A pivotal approach involves chiral auxiliaries derived from (R)-glyceraldehyde acetonide to establish the S-configuration at the critical C2 stereocenter of the 1,4-benzodioxane fragment. This route proceeds through diastereoselective condensation between 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid and piperazine, mediated by thionyl chloride, followed by nucleophilic substitution with 4-amino-2-chloro-6,7-dimethoxyquinazoline [1] [3]. Alternative pathways employ enantioselective biocatalysis using immobilized lipases (e.g., Candida antarctica Lipase B) to resolve racemic ethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate—a key intermediate—achieving >98% enantiomeric excess (ee) under mild aqueous conditions [3] [8].
Recent advances focus on transition-metal catalysis. Palladium complexes with chiral phosphine ligands (e.g., (S)-BINAP) facilitate asymmetric hydrogenation of prochiral benzodioxinyl ketones, yielding (S)-alcohol precursors with 92–95% ee [4]. Microwave-assisted synthesis further enhances efficiency, reducing reaction times from hours to minutes while maintaining stereoselectivity [3]. Critical parameters influencing optical purity include solvent polarity, temperature control, and catalyst loading, as summarized below:
Table 1: Optimization Parameters for Enantioselective Synthesis of (S)-Doxazosin
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Improvement |
---|---|---|---|---|
Chiral Auxiliary | (R)-Glyceraldehyde acetonide | 99 | 68 | High stereocontrol |
Biocatalysis | CALB Lipase | 98.5 | 75 | Aqueous conditions, recyclable |
Pd-Catalyzed Hydrogenation | (S)-BINAP/Pd(OAc)₂ | 95 | 82 | Atom economy |
Microwave Synthesis | None | 99 | 90 | Reaction time <15 min |
Chiral stationary phases (CSPs) dominate industrial-scale resolution of racemic doxazosin, with polysaccharide-based columns (Chiralpak AD-H) proving most effective. Using a mobile phase of n-hexane:ethanol:2-propanol:diethylamine (70:23:7:0.1 v/v), baseline separation (Rs >1.5) of enantiomers is achieved within 20 minutes, facilitating multi-gram isolation of (S)-doxazosin with >99.9% optical purity [3] [7]. Protein-based CSPs, particularly ovomucoid (Ultron ES-OVM), enable direct bioanalytical quantification in plasma using isocratic elution with phosphate buffer (pH 5.32)-acetonitrile (86:14 v/v). This method achieves a detection limit of 0.1 ng/mL for (S)-doxazosin, critical for pharmacokinetic studies [2].
Countercurrent chromatography presents a solvent-intensive alternative but is eclipsed by simulated moving bed (SMB) chromatography for continuous production. SMB systems employing cellulose tris(3,5-dimethylphenylcarbamate) achieve productivity rates exceeding 200 g racemate/L CSP/day, with eluent consumption <0.5 L/g [3]. Resolution efficiency correlates strongly with mobile phase pH, as evidenced by the optimization of α₁-acid glycoprotein columns (Chiral-AGP), where shifting from pH 6.0 to 7.25 enhances resolution (Rs) from 1.2 to 5.1 due to ionization state modulation of the quinazoline amine [7].
Table 2: Performance Metrics for Chiral Resolution Techniques
Technique | Stationary Phase | Resolution (Rs) | Throughput | Application Context |
---|---|---|---|---|
Analytical HPLC | Ultron ES-OVM | 3.2 | Low | Bioanalysis (plasma) |
Preparative HPLC | Chiralpak AD-H | 1.8 | Medium (mg/h) | Milligram isolation |
SMB Chromatography | Cellulose tris-DMP | 2.5 | High (kg/year) | Industrial production |
Capillary Electrophoresis | Sulfated β-cyclodextrin | 4.7 | Microscale | Purity verification |
Three anhydrous polymorphs of (S)-doxazosin mesylate exhibit distinct thermal and spectroscopic signatures. Form I (thermodynamically stable) displays a melting endotherm at 289°C (ΔH = 118 J/g) via differential scanning calorimetry (DSC), while Form II shows a solid-solid transition at 115°C prior to melting at 285°C [10]. Variable-temperature X-ray powder diffraction (VT-XRPD) reveals Form III’s reversible conversion to Form I above 75°C, corroborated by lattice energy calculations indicating a 4.2 kJ/mol stability difference [3].
Vibrational spectroscopy identifies polymorph-specific hydrogen bonding. Form I’s FTIR spectrum exhibits N-H stretching at 3320 cm⁻¹ and carbonyl absorption at 1645 cm⁻¹, whereas Form II shows a 15 cm⁻¹ redshift in carbonyl frequency due to altered C=O···H-N interactions [10]. Solid-state NMR (SSNMR) ¹³C spectra further distinguish polymorphs via chemical shift dispersion; Form I’s benzdioxane C2 carbon resonates at 78.2 ppm, contrasting with Form II’s 76.9 ppm signal, reflecting differences in molecular packing [3].
Hygroscopicity assessments demonstrate Form I’s stability up to 80% RH, while Form III absorbs 0.8% w/w moisture at 60% RH, triggering partial conversion to a hydrate. Tabletability studies rank compressibility as Form II > Form I > Form III, with Form II exhibiting superior plasticity due to slip-plane dominated crystal habit [10].
Supercritical fluid chemistry enables sustainable synthesis of benzodioxane precursors. Cyclization of catechol with supercritical CO₂ (scCO₂, 100 bar, 50°C) in the presence of dimethylaminopyridine (DMAP) achieves 96% yield of 1,4-benzodioxan-2-one, eliminating halogenated solvents [1] [9]. The atom economy of this step reaches 91% versus 67% in traditional bromopropionate routes. Catalytic transfer hydrogenation using ammonium formate and Pd/C in ethanol reduces nitro intermediates to aniline derivatives—key for quinazoline formation—with E-factors (kg waste/kg product) of 8 versus 32 in iron-acid reduction [4].
Flow chemistry systems enhance benzodioxane assembly. Continuous photocyclization of 2-allyloxyphenols using a TiO₂-immobilized microreactor (residence time = 120 s) delivers chiral benzodioxanes with 85% yield and 99% ee, reducing solvent consumption by 90% compared to batch processes [4] [6]. Mechanochemical synthesis via ball milling combines 2-chloro-6,7-dimethoxyquinazolin-4-amine with (S)-2-(piperazine-1-carbonyl)benzo[d][1,3]dioxole under solvent-free conditions, achieving 88% yield in 30 minutes while eliminating aqueous waste [3].
Table 3: Environmental Impact Metrics for Benzodioxane Synthesis Methods
Method | PMI (kg/kg) | E-Factor | Solvent Intensity (L/kg) | Energy (kJ/mol) |
---|---|---|---|---|
Supercritical CO₂ Cyclization | 5.8 | 4.8 | 0.2 | 480 |
Catalytic Transfer Hydrogenation | 12.1 | 8.0 | 3.5 | 320 |
Flow Photocyclization | 7.2 | 6.1 | 0.8 | 210 |
Mechanochemical Coupling | 1.5 | 0.5 | 0 | 95 (mechanical) |
Abbreviations: PMI = Process Mass Intensity; E-Factor = Environmental Factor.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0